molecular formula C9H11FO B1282437 3-(2-Fluorophenyl)propan-1-ol CAS No. 76727-24-7

3-(2-Fluorophenyl)propan-1-ol

Cat. No.: B1282437
CAS No.: 76727-24-7
M. Wt: 154.18 g/mol
InChI Key: IEKKPRUDKBJNQH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanoids, which are characterized by a phenyl group attached to a three-carbon chain. The presence of a fluorine atom on the phenyl ring adds unique properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Fluorophenyl)propan-1-ol involves the reduction of 3-(2-Fluorophenyl)propanal. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another approach involves the Grignard reaction, where 2-fluorobenzylmagnesium chloride reacts with ethylene oxide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-Fluorophenyl)propanal using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form 3-(2-Fluorophenyl)propanal or further to 3-(2-Fluorophenyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-(2-Fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(2-Fluorophenyl)propanal and 3-(2-Fluorophenyl)propanoic acid.

    Reduction: 3-(2-Fluorophenyl)propan-1-amine.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with neurological and cardiovascular effects.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to increased binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-(4-Fluorophenyl)propan-1-ol: The fluorine atom is positioned differently on the phenyl ring, which can affect its reactivity and interactions.

    3-(2-Chlorophenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of the fluorine atom at the ortho position on the phenyl ring in 3-(2-Fluorophenyl)propan-1-ol imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKPRUDKBJNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504543
Record name 3-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76727-24-7
Record name 3-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.2 gm of lithium aluminum hydride was suspended in 110 ml of dried THF and stirred for 1 hour at room temperature. To the suspension was slowly added over 15 minutes a solution of 5 gm of the compound prepared in (2) above in 50 ml of THF. The mixture was stirred for 12 hours at room temperature, and after the addition of 20 ml of ethyl acetate, for a further 3 hours. Then, 5 ml of saturated aqueous solution of ammonium chloride was added to the mixture, followed by further stirring for 30 minutes. After removing the precipitate by filtration, the filtrate was washed with water and then with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 4.27 gm of the title compound.
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
110 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Borane dimethyl sulfide complex (2M in THF, 27.6 mL) was added dropwise to a solution of 3-(2-fluorophenyl)propanoic acid (3.09 g) in tetrahydrofuran (25 mL) and the resulting mixture was allowed to warm to RT and stirred overnight. The reaction was cautiously quenched with methanol and when bubbling had ceased, evaporated. The residue was purified by flash silica chromatography eluting with 4:1 to 1:1 isohexane:ethyl acetate gradient to give the subtitled compound as a clear oil. Yield 2.72 g.
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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